methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate
Description
Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate (CAS: [151490-40-3]) is a heterocyclic ester featuring a pyrazole ring substituted with a methyl group at the 1-position and a keto-ester moiety at the 3-position. Pyrazole derivatives are widely studied for their stability, aromaticity, and applications in pharmaceuticals and agrochemicals. This compound’s structure enables diverse reactivity, including nucleophilic attacks at the keto group and participation in cycloaddition reactions due to the pyrazole’s electron-rich nature .
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H8N2O3/c1-9-4-3-5(8-9)6(10)7(11)12-2/h3-4H,1-2H3 |
InChI Key |
WXTSURUCARVKHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis and N1-Methylation
A common starting material is 1-methyl-1H-pyrazole-3-carboxaldehyde or related pyrazole derivatives. The methyl group at N1 is typically introduced by methylation of the pyrazole nitrogen using methylating agents under controlled conditions.
Formation of the 2-Oxoacetate Moiety
The 2-oxoacetate group can be introduced via esterification or direct acylation reactions. Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate synthesis involves brominated pyrazole intermediates, which can be functionalized to the target ester.
- Industrial synthesis optimizes reaction parameters such as temperature, reactant concentration, and pressure to maximize yield and reduce byproducts. Techniques like continuous flow reactors enhance scalability and efficiency.
Representative Synthetic Route
A representative synthetic route based on literature and patent data includes:
Alternative Methods and Reaction Conditions
- Use of potassium tert-butylate in methanol and 1,2-dimethoxyethane under inert atmosphere at temperatures from -50°C to 80°C for 1.5 hours has been reported for related pyrazolyl acetonitriles, which can be precursors or analogs in synthesis.
- Purification often involves extraction, washing with aqueous sodium bicarbonate or sodium chloride solutions, and drying over magnesium sulfate, followed by chromatographic techniques.
- Crystallization and drying protocols are critical for obtaining pure solid products, with temperatures carefully controlled between 0°C to 55°C during various stages.
Data Table: Summary of Key Reagents and Conditions
Analytical and Purification Techniques
- Organic layers are separated and washed multiple times with deionized water and aqueous sodium bicarbonate to remove impurities.
- Concentration under reduced pressure at 50°C to 110°C is employed to isolate intermediates.
- Final products are often crystallized by cooling solutions from 55°C to 0°C and filtered, washed with solvents like toluene, and dried under air at 40°C to 45°C for extended periods (15-20 hours).
- Chromatographic purification using silica gel with solvent gradients (e.g., heptane/ethyl acetate) is commonly used for intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Agrochemicals: It is investigated for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-1H-pyrazol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes like cyclooxygenase (COX) in inflammatory pathways or target specific proteins in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Pyrazole vs. Indole Derivatives
- Methyl 2-(1-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: [151490-40-3])
- The indole ring introduces a six-membered aromatic system with one nitrogen atom, contrasting with the five-membered pyrazole (two adjacent nitrogen atoms).
- Impact : Indole derivatives often exhibit stronger π-π stacking interactions in biological systems, enhancing binding to proteins. However, pyrazoles are more resistant to metabolic oxidation due to their aromatic stability .
(b) Dihydropyrazole Derivatives
- Methyl 2-(2-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (CAS: [115975-57-0])
Substituent Effects
(a) Electron-Donating vs. Electron-Withdrawing Groups
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (CAS: [5180-78-9])
Methyl 2-(3-bromophenyl)-2-oxoacetate (CAS: [20201-26-7])
(b) Hydrogen-Bonding Substituents
- Methyl 2-(2-hydroxyphenyl)-2-oxoacetate (CAS: [34073-46-6])
Data Table: Key Properties of Methyl 2-(1-Methyl-1H-pyrazol-3-yl)-2-oxoacetate and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
